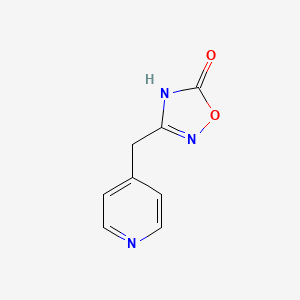

3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

描述

属性

IUPAC Name |

3-(pyridin-4-ylmethyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8-10-7(11-13-8)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPKAKIPSOQAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly.

化学反应分析

Types of Reactions

3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

Oxidation: Oxadiazole derivatives with various functional groups.

Reduction: Dihydro derivatives with altered electronic properties.

Substitution: Substituted pyridine derivatives with potential biological activity.

科学研究应用

Synthesis and Structural Characteristics

The synthesis of 3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one typically involves the reaction of pyridine derivatives with appropriate carbonyl compounds in the presence of suitable reagents. The oxadiazole ring structure is crucial as it contributes to the compound's biological activity. The presence of the pyridinyl group enhances lipophilicity and facilitates interaction with biological targets.

Antiviral Activity

Recent studies have explored the potential of oxadiazole derivatives as inhibitors of viral enzymes. Notably, a related study reported that 1,2,4-oxadiazoles exhibit inhibitory effects against SARS-CoV-2 proteases, indicating their potential as antiviral agents. The compound 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated significant inhibitory activity against SARS-CoV-2 PLpro with an IC50 value of 7.197 μM and against the spike protein RBD with an IC50 value of 8.673 μM .

Anti-inflammatory and Analgesic Properties

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. A study highlighted that certain pyrrolo[3,4-d]pyridazinone derivatives exhibited promising analgesic and anti-inflammatory activities by inhibiting cyclooxygenase enzymes (COX), particularly COX-2 . This suggests that compounds like this compound could be optimized for similar therapeutic effects.

Neuroprotective Effects

Research has indicated that oxadiazole derivatives may offer neuroprotective benefits. Compounds within this class have shown potential in models of neurodegenerative diseases due to their ability to modulate oxidative stress and inflammation in neuronal cells .

Case Study 1: Inhibition of Cyclooxygenase Enzymes

In a comprehensive study on novel oxadiazole derivatives, several compounds were synthesized and evaluated for their COX inhibition capabilities. The results indicated that modifications to the oxadiazole ring significantly influenced the selectivity towards COX-2 over COX-1, which is critical for developing safer anti-inflammatory drugs .

Case Study 2: Antiviral Screening Against SARS-CoV-2

A detailed investigation into the antiviral properties of oxadiazole derivatives revealed that structural modifications could enhance their efficacy against SARS-CoV-2. The study utilized molecular docking simulations to predict binding affinities and mechanisms of action, providing insights into how these compounds interact with viral proteins .

作用机制

The mechanism of action of 3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

相似化合物的比较

Substituent Effects on Physicochemical Properties

*The pKa value of the oxadiazol-5-one group is estimated based on data from related compounds .

Key Observations :

- Aliphatic Substituents : Methoxymethyl derivatives (e.g., 3-(methoxymethyl)) are smaller and more lipophilic, influencing solubility and membrane permeability .

生物活性

3-(Pyridin-4-ylmethyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antitumor, and antiviral activities, supported by various research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of compounds similar to this compound against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

These results suggest moderate to high antibacterial activity, making this compound a candidate for further development in antimicrobial therapies .

Antitumor Activity

The compound has shown promise in anticancer research. A study focusing on oxadiazole derivatives reported that certain modifications led to enhanced cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 8.2 | Induction of apoptosis via p53 activation |

| A549 (Lung Cancer) | 10.5 | Inhibition of histone deacetylases |

| HeLa (Cervical Cancer) | 12.1 | Growth factor pathway inhibition |

These findings indicate that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and enzyme inhibition .

Antiviral Properties

Preliminary studies have also indicated antiviral activity against specific viruses. For instance, derivatives similar to the compound exhibited efficacy against Mycobacterium tuberculosis and other viral pathogens.

The antiviral properties are attributed to the ability of these compounds to interfere with viral replication processes.

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Case Study on Antibacterial Activity : A study conducted by researchers demonstrated that derivatives of oxadiazoles showed promising results against resistant strains of bacteria. The study utilized a range of concentrations and reported significant inhibition at lower doses.

- Antitumor Mechanism Exploration : Another research effort focused on understanding the molecular mechanisms through which these compounds exert their anticancer effects. The study identified key pathways involved in cell cycle regulation and apoptosis.

常见问题

Q. What computational methods are reliable for predicting the pKa of the 4,5-dihydro-1,2,4-oxadiazol-5-one moiety?

The pKa of this moiety (e.g., 6.80 in azilsartan) can be calculated using programs like SPARC, which includes parameterization for oxadiazolone groups. However, Jaguar lacks such parameters, leading to inaccuracies. Experimental validation via potentiometric titration or UV-Vis spectroscopy is recommended when discrepancies arise .

Q. What synthetic routes are commonly used to prepare 4,5-dihydro-1,2,4-oxadiazol-5-one derivatives?

Common methods include:

- Cyclocondensation : Reaction of amidoximes with carbonyl compounds under acidic conditions.

- Alkylation : Reacting the oxadiazolone core with alkyl halides (e.g., benzyl bromide) to introduce substituents at N4 .

- Vilsmeier–Haack reactions : For introducing aldehyde groups in related heterocycles (e.g., pyrazole derivatives) .

Q. How does ionization of the oxadiazolone group at physiological pH influence drug bioavailability?

At pH 7.4, the oxadiazolone moiety (pKa ≈ 6.80) is partially ionized (~78–80%), enhancing solubility but reducing membrane permeability. Tools like QikProp predict absorption parameters (e.g., logP, PSA) to optimize bioavailability in AT1 receptor antagonists .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation or nucleophilic substitution of oxadiazolone derivatives be addressed?

Regioselectivity depends on reaction conditions and substituent electronics. For example:

- Alkylation : N4 is favored over N2 in 4,5-dihydro-1,2,4-oxadiazol-5-one due to steric and electronic factors.

- Nucleophilic attack : Occurs preferentially at C5 in 1,2,4-oxadiazoles with good leaving groups (e.g., Cl, OMs). DFT calculations (e.g., B3LYP/6-31G*) can model transition states to predict outcomes .

Q. What structural characterization techniques resolve ambiguities in oxadiazolone-containing compounds?

Q. How do density functional theory (DFT) methods improve thermochemical accuracy for oxadiazolone derivatives?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in atomization energies (<2.4 kcal/mol) and ionization potentials. For correlation energy, the Colle-Salvetti formula (adapted into DFT) achieves <5% deviation in molecular systems .

Data Contradiction Analysis

Q. Why do computational pKa values for oxadiazolone derivatives vary between SPARC and Jaguar?

Jaguar’s lack of parameterization for oxadiazolone groups leads to reliance on approximate models, whereas SPARC’s empirical database improves accuracy. Discrepancies >0.5 pH units warrant experimental validation (e.g., capillary electrophoresis) .

Methodological Recommendations

Key Research Gaps

- SAR studies : Modifying the pyridinylmethyl group (e.g., introducing electron-withdrawing substituents) to enhance AT1 receptor binding affinity. Molecular docking (AutoDock Vina) and MD simulations can guide design .

- Stability under physiological conditions : Evaluate hydrolytic degradation pathways (e.g., pH 7.4 buffer at 37°C) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。